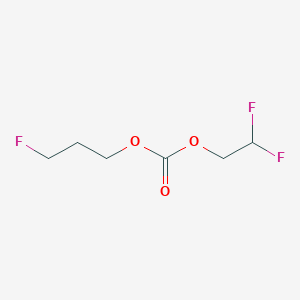

2,2-Difluoroethyl 3-fluoropropyl carbonate

Description

Significance of Fluorination in Contemporary Organic Chemistry and Materials Science

Fluorine is the most electronegative element, and its incorporation into organic compounds imparts a range of desirable attributes. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, leading to enhanced thermal and metabolic stability in fluorinated molecules. This stability is a highly sought-after characteristic in the development of pharmaceuticals, agrochemicals, and advanced materials designed to withstand demanding conditions.

Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, acidity, and basicity, as well as its conformational preferences. These modifications are critical in tuning the biological activity of drug candidates and the performance of materials in electronic and optical applications. The ability to strategically place fluorine atoms allows chemists to fine-tune molecular properties with a high degree of precision, making fluorination a powerful tool in molecular design and engineering.

Overview of Fluorinated Carbonates as a Class of Functional Molecules

Fluorinated carbonates are organic compounds that contain a carbonate ester group (–O–(C=O)–O–) with one or more fluorine atoms attached to the alkyl chains. This class of molecules has garnered significant attention, particularly in the field of energy storage. The presence of fluorine enhances the oxidative stability of the carbonate solvent, a critical factor in the development of high-voltage lithium-ion batteries.

Contextualizing 2,2-Difluoroethyl 3-fluoropropyl Carbonate within Fluorinated Carbonate Research

This compound is an asymmetrically fluorinated linear carbonate. Its structure combines a difluoroethyl group and a monofluoro-propyl group attached to the central carbonate moiety. While specific research detailing the synthesis, properties, and applications of this particular compound is not widely available in public literature, its structure suggests it is designed to leverage the benefits of fluorination for potential use as an electrolyte component in energy storage devices.

The combination of different fluorinated alkyl chains could theoretically offer a unique balance of properties, such as solubility for lithium salts, electrochemical stability, and specific interactions at the electrode-electrolyte interface. However, without dedicated studies, its performance characteristics in comparison to more commonly researched symmetric or single-fluorinated carbonates remain speculative.

Basic identification details for this compound have been compiled from chemical supplier databases.

| Property | Value |

| CAS Number | 1980044-14-1 |

| Molecular Formula | C6H9F3O3 |

| Molecular Weight | 186.13 g/mol |

Data sourced from publicly available chemical catalogs. cymitquimica.comcymitquimica.com

Further experimental and theoretical research is necessary to fully elucidate the specific contributions and potential advantages of this compound within the broader field of fluorinated carbonate research and to ascertain its viability for practical applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H9F3O3 |

|---|---|

Molecular Weight |

186.13 g/mol |

IUPAC Name |

2,2-difluoroethyl 3-fluoropropyl carbonate |

InChI |

InChI=1S/C6H9F3O3/c7-2-1-3-11-6(10)12-4-5(8)9/h5H,1-4H2 |

InChI Key |

VWYKISPBGUVOSS-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)OCC(F)F)CF |

Origin of Product |

United States |

Synthetic Methodologies for Fluorinated Carbonate Compounds

Photo-Induced Synthesis Approaches for Fluoroalkyl Carbonates

Photochemical methods offer a novel and environmentally conscious route to fluoroalkyl carbonates. The photo-on-demand synthesis, for instance, allows for the large-scale production of fluoroalkyl carbonates from readily available materials like chloroform (B151607) and a corresponding fluoroalcohol. kobe-u.ac.jp This method is noted for being safe, simple, and economical. kobe-u.ac.jp

In a potential application to synthesize 2,2-Difluoroethyl 3-fluoropropyl carbonate, one of the parent alcohols, such as 2,2-difluoroethanol (B47519), could be reacted with a chloroform-derived species under photochemical conditions to form an intermediate like 2,2-difluoroethyl chloroformate. This intermediate could then be reacted with 3-fluoropropanol to yield the final unsymmetrical carbonate. Photo-induced reactions are often low-energy processes that minimize environmental impact. kobe-u.ac.jp Another approach involves the photocatalyzed reaction of carbon tetrachloride with alcohols under visible and near-UV irradiation to generate dialkyl carbonates, with the reaction proceeding through an in-situ generated phosgene (B1210022) equivalent. eurekaselect.com

These photo-induced syntheses are advantageous as they can often be performed under mild conditions and can lead to high yields of desired products with simplified purification, due to the physical properties of many fluoroalkyl carbonates, such as low boiling points and immiscibility with common solvents. kobe-u.ac.jp

Carbon Dioxide as a Carbonyl Source in Fluorinated Carbonate Synthesis

The utilization of carbon dioxide (CO2) as a C1 building block is a cornerstone of green chemistry, offering a non-toxic and renewable alternative to hazardous reagents like phosgene. rsc.orgscilit.com The synthesis of fluorinated dialkyl carbonates from CO2 has been successfully demonstrated through both direct and indirect pathways. researchgate.net

Direct carbonylation involves the reaction of alcohols with CO2. For the synthesis of fluorinated dialkyl carbonates, this typically requires activation of the alcohols or the CO2. One demonstrated route involves the nucleophilic addition of a fluoroalcohol, such as 2,2,2-trifluoroethanol, to CO2, followed by reaction with an electrophile to form the carbonate. researchgate.netx-mol.com Conceptually, for this compound, a sequential addition could be envisioned where 2,2-difluoroethanol first reacts with CO2, and the resulting intermediate is then coupled with 3-fluoropropanol. However, controlling the selectivity in such a one-pot reaction to form an unsymmetrical carbonate would be challenging.

| Carbonylation Approach | Description | Key Challenge for Unsymmetrical Products | Reference |

|---|---|---|---|

| Direct Route | Reaction of fluoroalcohols with CO2, often requiring a coupling agent or dehydration. | Controlling selectivity to avoid formation of symmetrical carbonates. | researchgate.netx-mol.com |

| Indirect Route (via CO) | CO2 is first converted to CO, which is then used in established carbonylation catalysis. | Requires an additional step for CO generation, adding complexity. | nih.gov |

Transesterification is a widely used and powerful method for synthesizing carbonates. This equilibrium-driven process typically involves reacting an existing carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with an alcohol in the presence of a catalyst. researchgate.netmdpi.com To synthesize this compound, a two-step transesterification would be a plausible route. First, 2,2-difluoroethanol could be reacted with excess DMC to form 2,2-difluoroethyl methyl carbonate. After purification, this intermediate could then be reacted with 3-fluoropropanol to yield the final unsymmetrical product.

Alternatively, a direct transesterification between one of the fluoroalcohols and a symmetrical carbonate of the other fluoroalcohol could be employed. For example, bis(2,2-difluoroethyl) carbonate could be reacted with 3-fluoropropanol. The success of this approach often depends on the relative reactivity of the alcohols and the ability to shift the equilibrium, for instance by removing a more volatile alcohol byproduct. The synthesis of bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate has been achieved through the transesterification of bis(2,2,2-trifluoroethyl) carbonate, demonstrating the viability of this strategy for highly fluorinated systems. researchgate.netx-mol.com Catalysts for these reactions are varied, ranging from basic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to organometallic complexes. rsc.org

The fundamental reaction for carbonate formation from CO2 or its derivatives is nucleophilic addition. masterorganicchemistry.combyjus.com The carbonyl carbon in molecules like CO2, phosgene, or chloroformates is electrophilic and susceptible to attack by nucleophiles such as alcohols or, more potently, alkoxides. khanacademy.orglibretexts.org

In the context of synthesizing this compound, the mechanism would proceed as follows:

Activation : A base deprotonates one of the fluoroalcohols (e.g., 2,2-difluoroethanol) to form a more potent nucleophile, the corresponding alkoxide.

First Addition : The 2,2-difluoroethoxide attacks a carbonyl source, such as phosgene or a dialkyl carbonate. If CO2 is used, this forms a fluoroalkyl carbonate anion. youtube.com

Second Addition/Displacement : The intermediate then reacts with the second fluoroalcohol (3-fluoropropanol). If a chloroformate intermediate was formed in the first step, the 3-fluoropropoxide would displace the chloride. If a transesterification is being performed, it would displace a different alkoxide.

The hybridization of the carbonyl carbon changes from sp2 (trigonal planar) to sp3 (tetrahedral) during the formation of the intermediate, before potentially returning to sp2 in the final product. byjus.comkhanacademy.org The reaction's success hinges on the nucleophilicity of the fluoroalcohols and the electrophilicity of the carbonyl source.

Transition-Metal-Catalyzed Fluorination Techniques for Carbonate Precursors

While the previous sections focused on constructing the carbonate moiety, an alternative strategy is to introduce fluorine atoms into a pre-formed carbonate skeleton. Transition-metal-catalyzed fluorination has become a powerful tool for C-F bond formation, offering high selectivity and functional group tolerance. organicreactions.org Metals such as palladium, copper, silver, and others are frequently used. nih.govbeilstein-journals.org

For a molecule like this compound, this approach is less direct. It would involve synthesizing a non-fluorinated or partially fluorinated carbonate precursor, such as ethyl propyl carbonate, and then selectively fluorinating the desired positions. For example, a catalyst could be used to mediate the fluorination of the ethyl group at the C-2 position and the propyl group at the C-3 position. This "late-stage fluorination" is a significant area of research, particularly for the synthesis of complex molecules. organicreactions.org However, achieving selective polyfluorination on two different alkyl chains of a simple carbonate would be a formidable synthetic challenge.

| Catalyst Type | Typical Fluorine Source | Applicable Reaction | Reference |

|---|---|---|---|

| Palladium | Selectfluor, NFSI | Fluorination of C-H bonds, often directed. | beilstein-journals.org |

| Copper | Potassium Fluoride (B91410) (KF) | SN2 fluorination of alkyl bromides or triflates. | nih.gov |

| Silver | Selectfluor | Radical decarboxylative fluorination. | nih.gov |

Asymmetric Synthesis Strategies for Fluorinated Chiral Centers in Related Structures

The target molecule, this compound, is achiral. However, the principles of asymmetric synthesis are crucial for creating related structures that may possess chiral centers, which is of high importance in medicinal chemistry and materials science. nih.gov The construction of stereogenic centers bearing a fluorine atom is a significant synthetic challenge. nih.gov

Asymmetric synthesis can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. beilstein-journals.orgchemscene.comscilit.com For example, chiral Ni(II) complexes have been effectively used to synthesize a variety of fluorinated amino acids with high stereoselectivity. beilstein-journals.orgnih.gov In the context of fluorinated carbonates, if one of the alcohol precursors contained a stereocenter, an asymmetric synthesis would be required to produce an enantioenriched product. For instance, the synthesis of a carbonate from a chiral secondary fluoroalcohol could be achieved via a kinetic resolution process or by using a chiral catalyst that selectively reacts with one enantiomer of the racemic alcohol. Recent work has shown that chiral supporting electrolytes can even mediate asymmetric reactions during direct electrolysis, opening a new frontier for enantioselective synthesis. sina.cn

Advanced Spectroscopic Characterization Techniques for Fluorinated Carbonates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds. For fluorinated carbonates, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are employed to map out the carbon-hydrogen and carbon-fluorine frameworks of the molecule.

In the ¹H NMR spectrum of 2,2-Difluoroethyl 3-fluoropropyl carbonate (F₂CHCH₂OC(O)OCH₂CH₂CH₂F), distinct signals are expected for each of the four unique proton environments. The electron-withdrawing effects of the fluorine atoms and the carbonate group significantly influence the chemical shifts of adjacent protons, moving them downfield.

The methylene (B1212753) group protons adjacent to the difluoromethyl group (-O-CH₂-CHF₂) are anticipated to appear as a triplet of doublets. The coupling to the adjacent difluoromethyl proton (a triplet) and the geminal fluorine atoms (a doublet) would cause this splitting pattern. The protons of the difluoromethyl group (-CHF₂) are expected to produce a triplet due to coupling with the adjacent methylene protons. On the other side of the carbonate, the methylene group protons alpha to the oxygen (-O-CH₂-CH₂CH₂F) will be shifted downfield by the adjacent oxygen. The protons of the central methylene group (-CH₂-CH₂F) will be influenced by the adjacent methylene groups. Finally, the terminal methylene group protons attached to the fluorine (-CH₂F) will exhibit a characteristic triplet, split by the two adjacent protons, and a doublet splitting from the geminal fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -O-CH₂-CHF₂ | 4.4 - 4.6 | Triplet of Doublets |

| -CHF₂ | 6.0 - 6.4 | Triplet |

| -O-CH₂-CH₂CH₂F | 4.3 - 4.5 | Triplet |

| -CH₂-CH₂F | 2.0 - 2.3 | Multiplet |

| -CH₂F | 4.5 - 4.7 | Triplet of Doublets |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. alfa-chemistry.com For this compound, two distinct signals are expected, corresponding to the two different fluorine environments.

The two fluorine atoms of the difluoromethyl group (-CHF₂) are chemically equivalent and are expected to produce a doublet due to coupling with the vicinal proton. The single fluorine atom of the 3-fluoropropyl group (-CH₂F) is anticipated to appear as a triplet due to coupling with the two adjacent protons. The chemical shifts are influenced by the electronic environment, with the difluoromethyl group appearing at a different position from the monofluorinated propyl group.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CHF₂ | -120 to -130 | Doublet |

| -CH₂F | -220 to -230 | Triplet |

Note: Chemical shifts are referenced to a standard (e.g., CFCl₃) and are estimated values.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their interactions with the surrounding environment.

Infrared (IR) spectroscopy is highly sensitive to the vibrations of polar bonds, making it an excellent tool for identifying the carbonyl (C=O) group in carbonates. The stretching vibration of the C=O bond in organic carbonates typically appears as a strong absorption band in the region of 1740-1780 cm⁻¹. researchgate.net The presence of electronegative fluorine atoms in this compound is expected to shift this absorption to a higher wavenumber due to the inductive effect, which strengthens the C=O bond. In addition to the prominent carbonyl peak, characteristic absorptions for C-O and C-F bonds would also be present in the fingerprint region of the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Carbonyl) | 1750 - 1790 | Strong |

| C-O (Ether) | 1250 - 1350 | Strong |

| C-F | 1000 - 1100 | Strong |

Note: These are estimated frequency ranges.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR spectroscopy. It is particularly useful for studying the structure of molecules in solution and their interactions. In the context of battery electrolytes, Raman spectroscopy can be used to investigate ion solvation and the formation of solvent-solute complexes. The vibrational modes of the carbonate group and the C-F bonds of this compound would be observable. Studies on similar fluorinated electrolytes have shown that the asymmetry of the solvent molecule can influence the solvation of lithium ions, which in turn affects the performance of the battery. researchgate.net Raman spectroscopy can probe these interactions by observing shifts in the vibrational frequencies of the solvent molecule upon the addition of a lithium salt.

Mass Spectrometry for Molecular Identification and Composition

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for carbonates include the cleavage of the C-O bonds adjacent to the carbonyl group. For this asymmetrically fluorinated carbonate, several characteristic fragment ions would be expected. The presence of fluorine atoms leads to distinct isotopic patterns that can aid in fragment identification.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Predicted Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | [C₆H₉F₃O₃]⁺ | 186 |

| [M - OCH₂CH₂CH₂F]⁺ | [F₂CHCH₂OCO]⁺ | 125 |

| [M - OCH₂CHF₂]⁺ | [FCH₂CH₂CH₂OCO]⁺ | 119 |

| [OCH₂CH₂CH₂F]⁺ | 63 | |

| [OCH₂CHF₂]⁺ | 83 | |

| [CHF₂]⁺ | 51 |

Note: The m/z values are based on the most abundant isotopes.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Modeling and Simulations for Compound Design

Currently, there are no available quantum chemical modeling or simulation studies specifically focused on the design of 2,2-Difluoroethyl 3-fluoropropyl carbonate. Such studies are crucial for understanding the fundamental relationship between a molecule's structure and its properties. Future research in this area would likely involve the use of computational methods to predict its geometric structure, vibrational frequencies, and other key molecular parameters. This foundational data is essential before more advanced computational analyses can be performed.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No DFT calculations for the electronic structure analysis of this compound have been reported in the reviewed literature. DFT is a powerful computational tool used to investigate the electronic properties of molecules, providing insights into their reactivity and stability.

A critical aspect of DFT analysis is the determination of HOMO and LUMO energy levels. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. For this compound, this data is not available. Future DFT calculations would be necessary to determine these values and thus predict its electrochemical behavior.

The theoretical prediction of oxidation stability is vital for compounds intended for applications in environments with high electrochemical potentials, such as in battery electrolytes. This is typically assessed by calculating the anodic stability or oxidation potential using computational methods. There are currently no published theoretical predictions for the oxidation stability of this compound.

Molecular Dynamics (MD) Simulations for Interfacial Phenomena

Molecular dynamics simulations are employed to study the behavior of molecules over time, providing a dynamic picture of interactions at interfaces, such as between an electrode and an electrolyte. No MD simulation studies have been published for this compound. Such simulations would be invaluable for understanding how this specific molecule behaves at the electrode-electrolyte interface, including its solvation of ions and its role in the formation of the solid-electrolyte interphase (SEI).

Computational Studies of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms and decomposition pathways of a compound under operational stress is crucial for predicting its long-term stability and safety. There is no information available from computational studies regarding the reaction mechanisms and pathways of this compound. Future research could utilize computational chemistry to explore its decomposition products and the energy barriers associated with different degradation pathways.

Mechanistic Investigations of Chemical Reactivity and Degradation

Electrochemical Oxidation Stability and Degradation Pathways

The introduction of fluorine atoms into carbonate solvent molecules is a widely recognized strategy to enhance the electrochemical stability of electrolytes, particularly their resistance to oxidation at high voltages. nih.govnih.gov This enhancement is attributed to the strong electron-withdrawing nature of fluorine, which effectively lowers the energy level of the Highest Occupied Molecular Orbital (HOMO) of the solvent molecule. nih.gov A lower HOMO energy level signifies that more energy is required to remove an electron, thus increasing the molecule's oxidation potential and making it more stable against decomposition on the surface of high-voltage cathode materials. nih.gov

For an asymmetrically fluorinated linear carbonate like 2,2-Difluoroethyl 3-fluoropropyl carbonate, the degree and position of fluorine substitution are critical in determining its electrochemical properties. nih.gov Theoretical studies on various fluorinated linear carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), have shown a direct correlation between the number of fluorine substituents and the increase in oxidation potential. nih.gov The fluorination on the α-carbon position relative to the carbonate group is particularly effective in enhancing this stability. nih.gov

The degradation of fluorinated carbonates at the electrode-electrolyte interface can proceed through several pathways. At the anode, reductive decomposition is the primary degradation mechanism. For fluorinated carbonates, this process often leads to the formation of lithium fluoride (B91410) (LiF), a highly desirable component of the Solid Electrolyte Interphase (SEI) due to its electronic insulating properties and good ionic conductivity for Li⁺ ions. rsc.orgresearchgate.net The reductive decomposition of a molecule like this compound would likely involve the cleavage of C-F and C-O bonds, initiated by electron transfer from the anode.

On the cathode side, oxidative decomposition can occur, especially at high potentials. While fluorination enhances stability, at sufficiently high voltages, the molecule can still oxidize. The pathways for oxidative decomposition are complex and can lead to the formation of various byproducts, including CO₂, HF, and oligomeric species. nih.gov The presence of multiple fluorine atoms in this compound is expected to mitigate but not entirely eliminate such reactions.

Table 1: Calculated Oxidation Potentials of Selected Carbonate Electrolyte Solvents

| Compound | Structure | Calculated Oxidation Potential (V vs. Li/Li⁺) |

| Ethylene Carbonate (EC) | Cyclic | ~4.9 |

| Propylene Carbonate (PC) | Cyclic | ~5.0 |

| Fluoroethylene Carbonate (FEC) | Cyclic, Fluorinated | ~5.2 |

| Diethyl Carbonate (DEC) | Linear | ~4.7 |

| This compound | Linear, Fluorinated | Estimated > 5.0 * |

Formation Mechanisms of Interfacial Layers in Electrochemical Systems

The formation of stable interfacial layers, the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, is crucial for the long-term performance and safety of lithium-ion batteries. Fluorinated carbonates play a significant role in tailoring the composition and properties of these layers.

The SEI is formed during the initial charging cycles from the reductive decomposition products of the electrolyte. An ideal SEI should be electronically insulating to prevent further electrolyte decomposition while being ionically conductive to allow the passage of Li⁺ ions. researchgate.net

The use of fluorinated carbonates like this compound as a co-solvent or additive is expected to lead to an SEI enriched with lithium fluoride (LiF). nih.govrsc.org The reduction of the fluorinated alkyl groups is a primary source of LiF. Theoretical studies on similar molecules suggest that fluorinated linear carbonates can readily produce LiF upon reduction. nih.gov This in-situ formation of LiF within the SEI is highly beneficial. LiF has been shown to act as a "glue," binding other organic and inorganic SEI components together, which enhances the mechanical stability and compactness of the passivation layer. rsc.orgresearchgate.net

The likely decomposition of this compound at the anode surface would involve a multi-step process initiated by one or more electron reduction steps. This would lead to the cleavage of the molecule and the liberation of fluoride ions, which then combine with lithium ions to form LiF. Other decomposition fragments would contribute to the formation of organic components of the SEI, such as lithium alkyl carbonates and polymeric species. researchgate.net

Table 2: Common Components of SEI Formed with Fluorinated Carbonate Additives

| Component | Chemical Formula | Function in SEI |

| Lithium Fluoride | LiF | Enhances mechanical stability, electronically insulating |

| Lithium Carbonate | Li₂CO₃ | Inorganic component, ionically conductive |

| Lithium Alkyl Carbonates | ROCO₂Li | Organic component, provides flexibility |

| Polyolefins | (CH₂-CHX)n | Polymeric component, contributes to film structure |

The CEI forms on the cathode surface due to the oxidation of electrolyte components at high operating voltages. A stable CEI is necessary to prevent continuous electrolyte degradation and transition metal dissolution from the cathode material, which can poison the anode.

The enhanced oxidation stability of fluorinated carbonates is a key advantage for forming a robust CEI. By resisting decomposition at high potentials, this compound would contribute to a thinner and more stable CEI compared to its non-fluorinated counterparts. Its preferential oxidation, should it occur, would ideally form a passivating layer that prevents further reactions of other electrolyte components.

The decomposition products of fluorinated carbonates at the cathode can include LiF and various polymerized species. These components help to create a protective film that suppresses parasitic reactions between the electrolyte and the highly reactive delithiated cathode material. The presence of a stable CEI is critical for achieving long cycle life and high-rate capability in high-voltage lithium-ion batteries.

Q & A

Q. Basic Research Focus

- NMR spectroscopy :

- ¹⁹F NMR : Distinguish between difluoroethyl (-CF₂H) and 3-fluoropropyl (-CH₂CF₂-) environments (δ ≈ -120 to -140 ppm) .

- ¹H/¹³C NMR : Confirm ester linkage and alkyl chain connectivity .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carbonate group) .

- IR spectroscopy : Identify carbonyl (C=O) stretching at ~1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

How does this compound interact with biological targets, and what methodologies elucidate its mechanism of action?

Advanced Research Focus

Fluorinated carbonates may exhibit bioactivity through enzyme inhibition or receptor modulation. Key approaches include:

- Molecular docking simulations : Predict binding affinity to targets like esterases or proteases, leveraging fluorine’s hydrophobic and electrostatic properties .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Kinetic assays : Monitor enzyme inhibition (e.g., acetylcholinesterase) using fluorogenic substrates to derive IC₅₀ values .

Contradictions in activity data (e.g., divergent IC₅₀ across studies) may arise from assay conditions (pH, solvent); standardization is critical .

What are the key physical properties of this compound, and how do they compare to non-fluorinated analogs?

Q. Basic Research Focus

- Boiling point : Elevated due to fluorine’s electronegativity (estimated 180–200°C) .

- Density : ~1.3–1.4 g/cm³, higher than non-fluorinated carbonates (e.g., ethyl methyl carbonate: 0.97 g/cm³) .

- Lipophilicity : LogP values (calculated via HPLC) are higher, enhancing membrane permeability in biological studies .

Comparative studies with analogs (e.g., ethyl 3-fluoropropyl carbonate) highlight fluorine’s role in modifying polarity and solubility .

How can computational modeling address discrepancies in experimental data on the compound’s stability under acidic/basic conditions?

Advanced Research Focus

Experimental hydrolysis studies may show variability in degradation rates (e.g., faster hydrolysis at pH < 4). Computational methods like:

- Reaction pathway simulations : Identify transition states and intermediates using DFT to explain pH-dependent stability .

- pKa prediction : Estimate acidity of fluorinated groups to rationalize susceptibility to nucleophilic attack .

Cross-validation with kinetic experiments (e.g., monitoring degradation via LC-MS) reconciles computational predictions with empirical data .

Methodological Notes

- Contradiction resolution : Conflicting data on reaction yields or bioactivity should be addressed through rigorous replication (e.g., varying catalysts, solvents) and meta-analysis of published protocols .

- Data tables (example):

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 185°C (estimated) | Fractional Distillation | |

| ¹⁹F NMR Shift (CF₂H) | δ -138 ppm | Bruker 400 MHz | |

| LogP (HPLC-derived) | 2.1 ± 0.3 | Reverse-phase HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.